

5-Carboxymethylaminomethyluridine: A Technical Overview of its Chemical Structure and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Carboxymethylaminomethyluridine

Cat. No.: B1212367

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Abstract

5-Carboxymethylaminomethyluridine (cmnm5U) is a complex modified nucleoside found at the wobble position (position 34) of the anticodon loop in transfer RNA (tRNA) molecules. This hypermodification is crucial for the accurate and efficient translation of the genetic code, particularly for codons ending in adenosine or guanosine. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological role of cmnm5U, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

5-Carboxymethylaminomethyluridine is a derivative of uridine with a carboxymethylaminomethyl group attached to the C5 position of the uracil ring.^[1] This modification significantly alters the chemical properties of the uridine base, influencing its codon recognition capabilities.

Identifier	Value
Molecular Formula	C12H17N3O8
Molecular Weight	331.28 g/mol
IUPAC Name	2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxypyrimidin-5-yl]methylamino]acetic acid
Canonical SMILES	<chem>C1=C(NC(=O)NC1=O)CNCC(=O)OC2C(C(C(O2)CO)O)O</chem>
InChI	InChI=1S/C12H17N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,22)/t6-,8-,9-,11-/m1/s1
InChIKey	RILPJPVBCPELIW-SCSAIBSYSA-N
PubChem CID	194306
CAS Registry Number	69181-26-6

Quantitative Data

Crystallographic Data

The three-dimensional structure of **5-carboxymethylaminomethyluridine** has been determined by X-ray crystallography. The molecule crystallizes as a zwitterion in a monoclinic space group.

Crystallographic Parameter	Value
Crystal System	Monoclinic
Space Group	P21
Unit Cell Dimensions	$a = 5.414(2) \text{ \AA}$, $b = 16.626(2) \text{ \AA}$, $c = 8.322(1) \text{ \AA}$, $\beta = 96.86(1)^\circ$
Volume	$745.2(3) \text{ \AA}^3$
Z	2
Calculated Density	1.56 g/cm ³

Spectroscopic Data

Detailed quantitative NMR and mass spectrometry data for **5-carboxymethylaminomethyluridine** are not readily available in the public domain. However, based on its structure and the analysis of similar modified nucleosides, the following characteristics would be expected:

- **¹H NMR:** The spectrum would exhibit signals corresponding to the ribose sugar protons, the H6 proton of the uracil ring, and the methylene protons of the carboxymethylaminomethyl side chain. The chemical shifts would be influenced by the electronegativity of the neighboring atoms and the overall electronic environment.
- **¹³C NMR:** The spectrum would show distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbons of the uracil ring would appear at the downfield end of the spectrum, while the carbons of the ribose and the side chain would resonate at higher field strengths.
- **Mass Spectrometry:** Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this polar molecule. The protonated molecule $[M+H]^+$ would be expected at m/z 332.11. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the ribose sugar and fragmentation of the carboxymethylaminomethyl side chain.

Experimental Protocols

Chemical Synthesis

The chemical synthesis of **5-carboxymethylaminomethyluridine** has been reported via a four-step process starting from 2',3'-O-isopropylideneuridine.^{[2][3]} While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy involves:

- **Protection of the Ribose Hydroxyl Groups:** The 2' and 3' hydroxyl groups of uridine are protected, for example, as an isopropylidene acetal, to prevent their participation in subsequent reactions.
- **Introduction of a Reactive Group at C5:** A Mannich reaction is performed on the protected uridine to introduce a dimethylaminomethyl group at the C5 position of the uracil ring.
- **Nucleophilic Substitution:** The dimethylamino group is then displaced by a glycine derivative, such as ethyl glycinate, to form the carboxymethylaminomethyl side chain.
- **Deprotection:** The protecting groups on the ribose and the carboxyl group of the side chain are removed to yield the final product, **5-carboxymethylaminomethyluridine**.

The purification of the final product is typically achieved by column chromatography.

NMR Spectroscopic Analysis

The following is a general protocol for the NMR analysis of modified nucleosides like cmnm5U:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of proton and carbon signals.

- **Data Processing:** Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
- **Data Analysis:** Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign all proton and carbon signals to the corresponding atoms in the molecule.

Mass Spectrometric Analysis

The following is a general protocol for the mass spectrometric analysis of cmnm5U:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1-10 μM) in a solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Acquire full scan mass spectra in positive ion mode to determine the accurate mass of the protonated molecule $[\text{M}+\text{H}]^+$. Perform tandem mass spectrometry (MS/MS) by selecting the $[\text{M}+\text{H}]^+$ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- **Data Analysis:** Analyze the full scan spectrum to confirm the elemental composition of the molecule based on the accurate mass measurement. Interpret the MS/MS spectrum to identify characteristic fragment ions, which can provide structural information about the molecule.

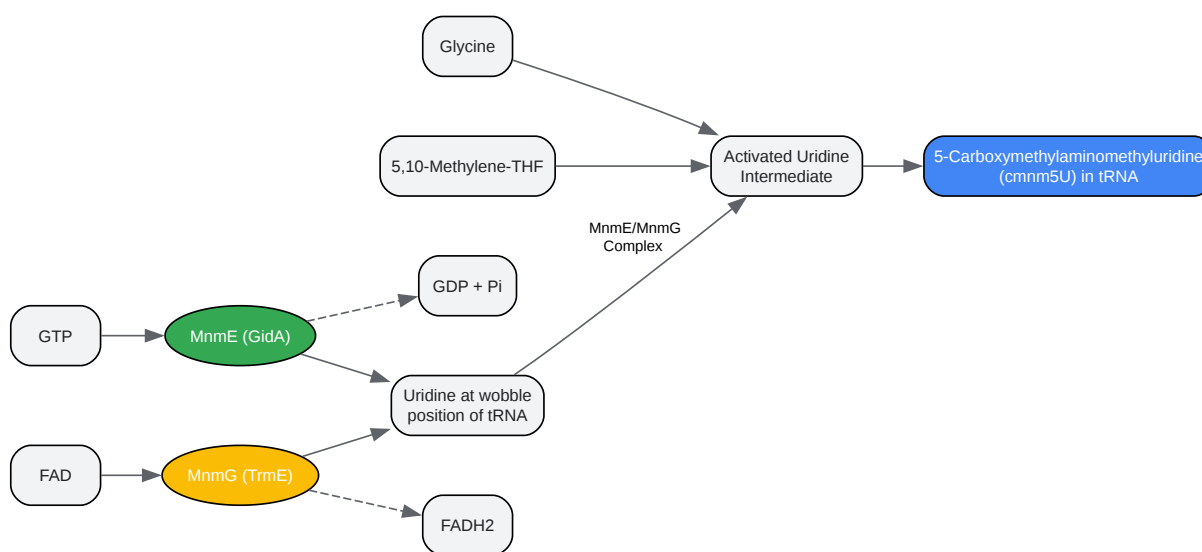
Biological Function and Biosynthesis

5-Carboxymethylaminomethyluridine is a critical modification in tRNA that ensures translational fidelity. It is synthesized post-transcriptionally by a complex enzymatic pathway involving the MnmE (GidA) and MnmG (TrmE) proteins.

The biosynthesis of cmnm5U is a multi-step process that utilizes glycine, tetrahydrofolate, FAD, and GTP. The MnmG protein, an FAD-dependent enzyme, and MnmE, a GTPase, work in

concert to catalyze the addition of the carboxymethylaminomethyl group to the C5 position of uridine at the wobble position of the tRNA anticodon.

Below is a diagram illustrating the key steps in the enzymatic synthesis of **5-carboxymethylaminomethyluridine**.



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Caption: Biosynthesis of **5-carboxymethylaminomethyluridine**.

Conclusion

5-Carboxymethylaminomethyluridine is a structurally complex and biologically significant modified nucleoside. Its unique chemical structure, installed by a sophisticated enzymatic machinery, plays a pivotal role in maintaining the fidelity of protein synthesis. A thorough understanding of its chemistry and biology is essential for researchers in molecular biology, biochemistry, and drug development, particularly for those investigating tRNA modification pathways as potential therapeutic targets. Further research into the detailed spectroscopic

characterization and synthetic methodologies will undoubtedly contribute to a deeper understanding of this important molecule.

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